molecular formula C5H4BBrFNO2 B8047034 (5-Bromo-2-fluoropyridin-4-yl)boronic acid

(5-Bromo-2-fluoropyridin-4-yl)boronic acid

Cat. No.: B8047034
M. Wt: 219.81 g/mol
InChI Key: IWGTTXYOGWRRDV-UHFFFAOYSA-N
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Description

(5-Bromo-2-fluoropyridin-4-yl)boronic acid is a versatile organoboron compound that has garnered significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a fluorinated pyridine ring, which makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-fluoropyridin-4-yl)boronic acid typically involves the halogenation of pyridine derivatives followed by the introduction of boronic acid functionality. One common method is the direct halogenation of 2-fluoropyridine to introduce the bromo group at the 5-position, followed by a subsequent boronic acid formation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using bromine and fluorine sources under controlled conditions. The boronic acid group can be introduced using reagents such as boronic acids or boron trifluoride in the presence of suitable catalysts.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-fluoropyridin-4-yl)boronic acid is known to undergo various types of chemical reactions, including Suzuki-Miyaura cross-coupling, oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: This reaction typically involves the use of palladium catalysts and a base, such as sodium carbonate or potassium phosphate, in the presence of an aryl halide.

  • Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents may include lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions: These reactions often require nucleophiles such as amines or alcohols, and may be carried out under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include biaryl compounds, oxidized or reduced derivatives, and substituted pyridines, which are valuable intermediates in organic synthesis.

Scientific Research Applications

(5-Bromo-2-fluoropyridin-4-yl)boronic acid is widely used in scientific research due to its utility in organic synthesis and its role as a building block for more complex molecules. Its applications include:

  • Chemistry: It is extensively used in cross-coupling reactions to synthesize biaryl compounds, which are important in the development of pharmaceuticals and materials science.

  • Biology: The compound can be used to modify biological molecules, such as proteins and nucleic acids, for research purposes.

  • Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Bromo-2-fluoropyridin-4-yl)boronic acid exerts its effects primarily involves its participation in cross-coupling reactions. In the Suzuki-Miyaura reaction, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by the coupling with an aryl halide to form a biaryl compound. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes.

Comparison with Similar Compounds

(5-Bromo-2-fluoropyridin-4-yl)boronic acid is unique due to its combination of bromo and fluoro substituents on the pyridine ring, which enhances its reactivity and selectivity in cross-coupling reactions. Similar compounds include:

  • 2-Bromo-5-fluoropyridine-4-boronic acid: Similar reactivity but without the boronic acid group.

  • 2-Bromo-5-fluoropyridine: Lacks the boronic acid functionality.

  • 5-Bromo-2-fluoropyridine-4-ol: Contains a hydroxyl group instead of boronic acid.

These compounds differ in their reactivity and the types of reactions they can undergo, making this compound particularly valuable in organic synthesis.

Properties

IUPAC Name

(5-bromo-2-fluoropyridin-4-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BBrFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGTTXYOGWRRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1Br)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BBrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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